molecular formula C12H9NO4 B2831754 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2104290-86-8

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2831754
CAS No.: 2104290-86-8
M. Wt: 231.207
InChI Key: RVGDVYJFDCUMGB-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both benzofuran and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Metal-free synthetic routes have also been developed to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The focus is often on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Common in modifying the isoxazole or benzofuran rings to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are often used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid

Uniqueness

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both benzofuran and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a bioactive compound compared to similar compounds that lack one of these rings .

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)9-6-11(17-13-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGDVYJFDCUMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104290-86-8
Record name 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid
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